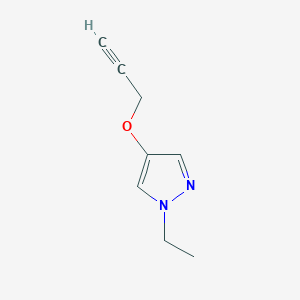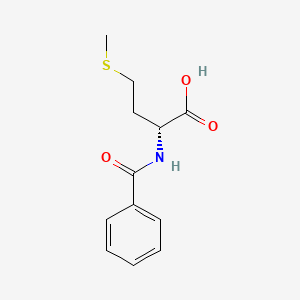
3-(2-Methylprop-2-en-1-yl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylprop-2-en-1-yl)piperidin-4-one: is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This particular compound features a piperidinone core with a 2-methylprop-2-en-1-yl substituent, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-en-1-yl)piperidin-4-one can be achieved through several methods:
-
Aldol Condensation: : One common method involves the aldol condensation of 4-piperidone with isobutyraldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted in an aqueous or alcoholic medium.
-
Michael Addition: : Another approach is the Michael addition of 4-piperidone with methyl vinyl ketone. This reaction is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an organic solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above synthetic routes. Large-scale synthesis may utilize continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 3-(2-Methylprop-2-en-1-yl)piperidin-4-one can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
-
Reduction: : Reduction of this compound can lead to the formation of 3-(2-Methylprop-2-en-1-yl)piperidine. Typical reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the piperidinone nitrogen can be alkylated or acylated. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, catalytic hydrogenation in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: 3-(2-Methylprop-2-en-1-yl)piperidine.
Substitution: N-alkylated or N-acylated piperidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-Methylprop-2-en-1-yl)piperidin-4-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to naturally occurring alkaloids. It serves as a model compound in biochemical assays to understand the behavior of piperidinone derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a precursor to drugs targeting neurological disorders, given the importance of piperidine derivatives in this therapeutic area.
Industry
Industrially, this compound is used in the manufacture of agrochemicals and pharmaceuticals. Its derivatives can serve as active ingredients in pesticides or as intermediates in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 3-(2-Methylprop-2-en-1-yl)piperidin-4-one involves its interaction with biological targets such as enzymes and receptors. The piperidinone core can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The 2-methylprop-2-en-1-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidone: A simpler analog without the 2-methylprop-2-en-1-yl substituent.
3-(2-Methylprop-2-en-1-yl)piperidine: The reduced form of 3-(2-Methylprop-2-en-1-yl)piperidin-4-one.
N-Methylpiperidin-4-one: A derivative with a methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 2-methylprop-2-en-1-yl group can enhance its reactivity and interaction with biological targets compared to simpler piperidinone derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
3-(2-methylprop-2-enyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7(2)5-8-6-10-4-3-9(8)11/h8,10H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYWKQVANOJMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CNCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide](/img/structure/B7976665.png)





![(2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate](/img/structure/B7976713.png)

![[3-(3-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7976732.png)

![7-Bromospiro[3,4-dihydrochromene-2,4'-oxane]-4-ol](/img/structure/B7976742.png)
![Spiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976747.png)
